1,3,3a,4,7,7a-hexahydro-2-benzofuran
Overview
Description
1,3,3a,4,7,7a-Hexahydro-2-benzofuran is a chemical compound with the molecular formula C8H12O. It is also known as hexahydroisobenzofuran. This compound is characterized by a fused ring structure consisting of a benzene ring and a tetrahydrofuran ring. It is a versatile compound with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran can be synthesized through several methods. One common approach involves the Diels-Alder reaction between butadiene and maleic anhydride, followed by hydrogenation to yield the desired product . The reaction conditions typically involve the use of a solvent such as toluene and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by catalytic hydrogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated compounds.
Scientific Research Applications
1,3,3a,4,7,7a-Hexahydro-2-benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: It is utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism of action of 1,3,3a,4,7,7a-hexahydro-2-benzofuran involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
5,6-Dimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione: This compound shares a similar core structure but has additional methyl groups and a different functional group arrangement.
Hexahydrophthalic anhydride: Another related compound with a similar ring structure but different functional groups.
Uniqueness: 1,3,3a,4,7,7a-Hexahydro-2-benzofuran is unique due to its specific ring structure and the versatility it offers in chemical reactions and applications. Its ability to undergo various transformations makes it a valuable compound in both research and industrial contexts .
Properties
IUPAC Name |
1,3,3a,4,7,7a-hexahydro-2-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDSHMKTGWQGHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956182 | |
Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3470-42-6, 4743-55-9 | |
Record name | NSC292897 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292897 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52147 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52147 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,3a,4,7,7a-Hexahydro-2-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30956182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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